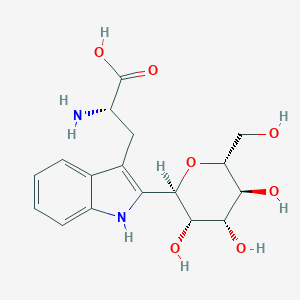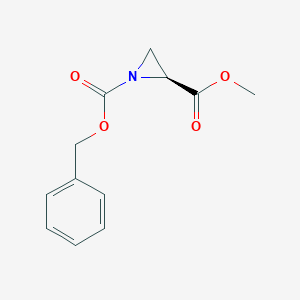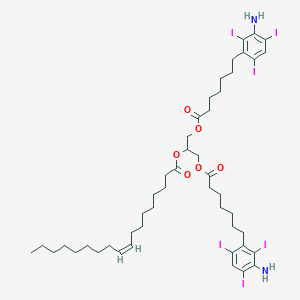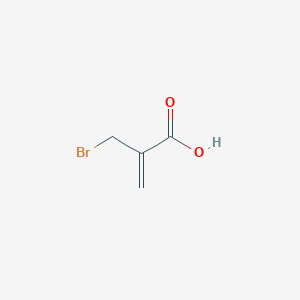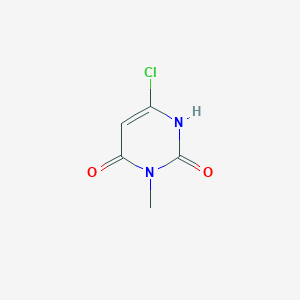
6-Chloro-3-méthyluracile
Vue d'ensemble
Description
BCX-140 est un composé à base d'acide benzoïque connu pour son rôle d'inhibiteur de la neuraminidase. La neuraminidase est une enzyme qui joue un rôle crucial dans la réplication des virus de la grippe. En inhibant cette enzyme, BCX-140 peut potentiellement empêcher la propagation du virus dans l'organisme hôte .
Applications De Recherche Scientifique
BCX-140 has been extensively studied for its potential use in treating influenza infections. Its ability to inhibit neuraminidase makes it a valuable tool in antiviral research. The compound has been used to select and characterize resistant strains of influenza virus, providing insights into the mechanisms of resistance and helping to design more effective antiviral drugs . Additionally, BCX-140’s role in inhibiting neuraminidase has implications for other viral infections that rely on similar enzymes for replication .
Mécanisme D'action
Target of Action
It has been used in the synthesis of antibacterial agents as inhibitors of helicobacter pylori glutamate racemase . Glutamate racemase is an enzyme that plays a crucial role in bacterial cell wall biosynthesis, making it a potential target for antibacterial drugs .
Mode of Action
It’s known that the compound can interact with its targets, such as the enzyme glutamate racemase, inhibiting its function . This inhibition can lead to disruption of bacterial cell wall synthesis, potentially leading to bacterial cell death .
Biochemical Pathways
By inhibiting the function of glutamate racemase, 6-Chloro-3-methyluracil could disrupt the production of D-glutamate, a key component of the peptidoglycan layer in the bacterial cell wall .
Result of Action
Given its use as an inhibitor of glutamate racemase, it can be inferred that the compound may lead to the disruption of bacterial cell wall synthesis, potentially causing bacterial cell death .
Analyse Biochimique
Biochemical Properties
6-Chloro-3-methyluracil has been used in the synthesis of antibacterial agents as inhibitors of Helicobacter pylori glutamate racemase . It interacts with various enzymes and proteins, and these interactions are crucial for its role in biochemical reactions .
Cellular Effects
The effects of 6-Chloro-3-methyluracil on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
6-Chloro-3-methyluracil exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and involves a variety of biochemical pathways.
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of 6-Chloro-3-methyluracil can change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical properties .
Dosage Effects in Animal Models
The effects of 6-Chloro-3-methyluracil vary with different dosages in animal models. Threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are important considerations in its use .
Metabolic Pathways
6-Chloro-3-methyluracil is involved in various metabolic pathways. It interacts with enzymes or cofactors, and these interactions can affect metabolic flux or metabolite levels .
Transport and Distribution
6-Chloro-3-methyluracil is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and these interactions can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of 6-Chloro-3-methyluracil and any effects on its activity or function are significant. Targeting signals or post-translational modifications may direct it to specific compartments or organelles .
Méthodes De Préparation
La synthèse de BCX-140 implique l'utilisation de dérivés de l'acide benzoïque. La voie de synthèse spécifique et les conditions de réaction ne sont pas largement documentées dans la littérature publique. On sait que le composé est préparé par une série de réactions chimiques qui modifient la structure de l'acide benzoïque pour inclure des groupes fonctionnels nécessaires à son activité inhibitrice .
Analyse Des Réactions Chimiques
BCX-140 subit diverses réactions chimiques, axées principalement sur son interaction avec la neuraminidase. Le composé se lie au site actif de la neuraminidase, empêchant l'enzyme de cliver les résidus d'acide sialique à la surface des cellules hôtes. Cette inhibition est obtenue par la formation de liaisons hydrogène et d'autres interactions entre BCX-140 et des résidus spécifiques d'acides aminés dans le site actif de la neuraminidase .
Applications de la recherche scientifique
BCX-140 a été largement étudié pour son utilisation potentielle dans le traitement des infections à la grippe. Sa capacité à inhiber la neuraminidase en fait un outil précieux dans la recherche antivirale. Le composé a été utilisé pour sélectionner et caractériser des souches résistantes du virus de la grippe, fournissant des informations sur les mécanismes de résistance et aidant à concevoir des médicaments antiviraux plus efficaces . De plus, le rôle de BCX-140 dans l'inhibition de la neuraminidase a des implications pour d'autres infections virales qui dépendent d'enzymes similaires pour leur réplication .
Mécanisme d'action
Le mécanisme d'action de BCX-140 implique sa liaison au site actif de la neuraminidase. Le groupe guanidino du composé interagit avec des résidus spécifiques d'acides aminés, tels que Glu-276, dans le site actif. Cette liaison empêche la neuraminidase de cliver les résidus d'acide sialique, inhibant ainsi la libération de nouvelles particules virales des cellules infectées . Ce mécanisme est crucial pour limiter la propagation du virus dans l'organisme hôte .
Comparaison Avec Des Composés Similaires
BCX-140 est similaire à d'autres inhibiteurs de la neuraminidase, tels que l'acide 4-guanidino-2,4-didésoxy-2,3-déhydro-N-acétylneuraminique (GANA). BCX-140 se lie au site actif de la neuraminidase dans une orientation opposée à celle du GANA. Cette orientation de liaison unique permet à BCX-140 d'interagir avec différents résidus d'acides aminés, offrant une approche alternative pour inhiber l'activité de la neuraminidase . D'autres composés similaires incluent BCX-2798 et BCX-1812, qui ciblent également la neuraminidase mais peuvent différer dans leurs affinités de liaison et leurs interactions spécifiques avec l'enzyme .
Propriétés
IUPAC Name |
6-chloro-3-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2/c1-8-4(9)2-3(6)7-5(8)10/h2H,1H3,(H,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLXGFAZAARYJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00195763 | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 6-chloro-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4318-56-3 | |
| Record name | 6-Chloro-3-methyl-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4318-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-3-methyluracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004318563 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4318-56-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55976 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 6-chloro-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.204 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-Chloro-3-methyluracil | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AYQ4JL346J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

